molecular formula C19H36O4 B14371335 tert-Butyl ethyl 3-octylpentanedioate CAS No. 90016-13-0

tert-Butyl ethyl 3-octylpentanedioate

Cat. No.: B14371335
CAS No.: 90016-13-0
M. Wt: 328.5 g/mol
InChI Key: PXHUSXLYOYBSNI-UHFFFAOYSA-N
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Description

tert-Butyl ethyl 3-octylpentanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl 3-octylpentanedioate typically involves esterification reactions. One common method is the reaction between tert-butyl alcohol, ethyl alcohol, and 3-octylpentanedioic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl 3-octylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: New esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ethyl 3-octylpentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl 3-octylpentanedioate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then interact with cellular pathways, potentially exerting antimicrobial or other bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ethyl 3-octylpentanedioate: Unique due to its specific ester structure and long alkyl chain.

    Ethyl tert-butyl ether: Similar in having a tert-butyl group but differs in its ether linkage.

    tert-Butyl acetate: Another ester with a tert-butyl group but with a simpler structure.

Uniqueness

This compound stands out due to its combination of a tert-butyl group, an ethyl group, and a long alkyl chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific solubility, volatility, and reactivity characteristics.

Properties

CAS No.

90016-13-0

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-octylpentanedioate

InChI

InChI=1S/C19H36O4/c1-6-8-9-10-11-12-13-16(14-17(20)22-7-2)15-18(21)23-19(3,4)5/h16H,6-15H2,1-5H3

InChI Key

PXHUSXLYOYBSNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(=O)OCC)CC(=O)OC(C)(C)C

Origin of Product

United States

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